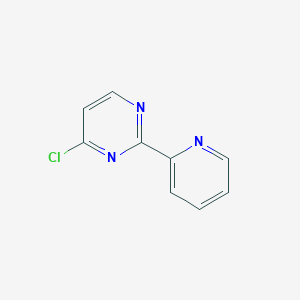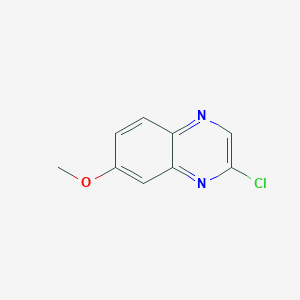
2-Chloro-7-methoxyquinoxaline
Overview
Description
2-Chloro-7-methoxyquinoxaline is a chemical compound with the CAS Number: 55686-93-6 and a molecular weight of 194.62 . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of 2-Chloro-7-methoxyquinoxaline is represented by the linear formula C9H7ClN2O . The InChI code for this compound is 1S/C9H7ClN2O/c1-13-6-2-3-7-8 (4-6)12-9 (10)5-11-7/h2-5H,1H3 .Physical And Chemical Properties Analysis
2-Chloro-7-methoxyquinoxaline is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Metalation of Quinoxaline Derivatives
2-Chloro-7-methoxyquinoxaline is involved in studies exploring metalation reactions of quinoxaline derivatives. Research by Turck, Plé, Tallon, and Quéguiner (1993) demonstrated lithiation of 2-chloro-7-methoxyquinoxaline, indicating the compound's potential in organic synthesis processes, particularly in reactions with carbonyl compounds and iodine, yielding results over 50% (Turck, Plé, Tallon, & Quéguiner, 1993).
Anti-Tubercular Activity
Research on quinoxaline derivatives, including 2-chloro-7-methoxyquinoxaline, has shown potential anti-tubercular properties. A study by Srinivasarao et al. (2020) synthesized and characterized novel quinoxaline-1,4-di-N-oxide derivatives, displaying minimum inhibitory concentrations against Mycobacterium tuberculosis, indicating their potential in anti-tubercular therapy (Srinivasarao et al., 2020).
Antimicrobial Activity
Singh, Deivedi, Hashim, and Singhal (2010) explored the synthesis of new quinoxaline derivatives based on 2-chloro-3-methylquinoxaline, investigating their antimicrobial activities. This research underscores the role of such derivatives in developing potential antimicrobial agents (Singh, Deivedi, Hashim, & Singhal, 2010).
Synthesis of Tubulin-Binding Tumor-Vascular Disrupting Agents
Cui et al. (2017) investigated 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, structurally related to 2-chloro-7-methoxyquinoxaline, for its anticancer properties. The compound showed promising results in inhibiting tumor growth and disrupting tumor vasculature in mice models, suggesting its potential in cancer therapy (Cui et al., 2017).
Safety and Hazards
The safety information for 2-Chloro-7-methoxyquinoxaline includes several hazard statements: H302-H315-H320-H335 . Precautionary measures include P261-P280-P301+P312-P302+P352-P305+P351+P338 . It’s important to refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information .
Future Directions
While specific future directions for 2-Chloro-7-methoxyquinoxaline are not mentioned in the search results, quinoxaline compounds in general have been the subject of extensive research due to their wide range of applications . Future research may continue to explore the synthesis, properties, and applications of quinoxaline derivatives, including 2-Chloro-7-methoxyquinoxaline.
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to have potential inhibitory effects on histone deacetylase , suggesting that 2-Chloro-7-methoxyquinoxaline might also interact with similar targets.
Pharmacokinetics
It is known that the compound is solid at room temperature and should be stored in an inert atmosphere at 2-8°c . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given the potential inhibitory effects of similar quinoxaline derivatives on histone deacetylase , it can be hypothesized that 2-Chloro-7-methoxyquinoxaline might have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-7-methoxyquinoxaline. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Other environmental factors such as pH and the presence of other substances could also potentially influence its action and efficacy.
properties
IUPAC Name |
2-chloro-7-methoxyquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-6-2-3-7-8(4-6)12-9(10)5-11-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDJKCAURKUNNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=CN=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506879 | |
| Record name | 2-Chloro-7-methoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-methoxyquinoxaline | |
CAS RN |
55686-93-6 | |
| Record name | 2-Chloro-7-methoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

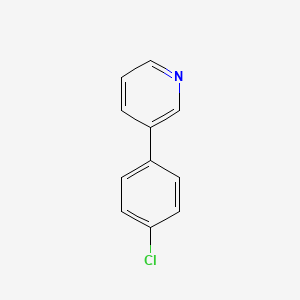
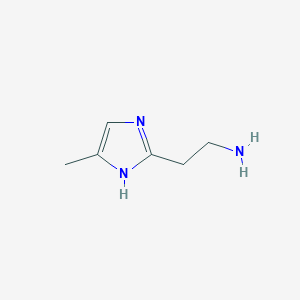

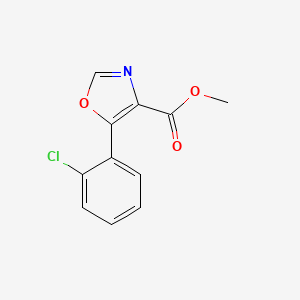
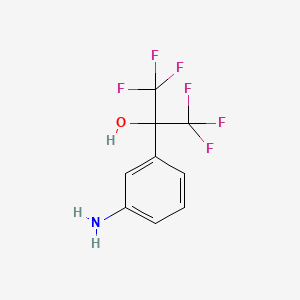

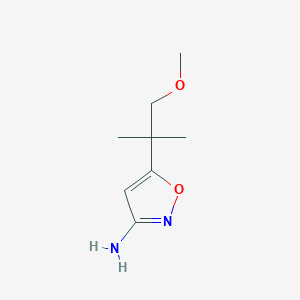


![Methyl 5-methoxybenzo[d]oxazole-2-carboxylate](/img/structure/B1601302.png)
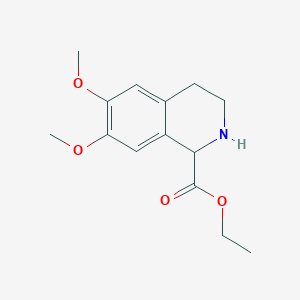
![5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1601307.png)
